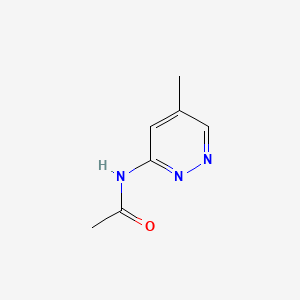

N-(5-methylpyridazin-3-yl)acetamide

Descripción general

Descripción

N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridazin-3-yl)acetamide typically involves the reaction of 5-methylpyridazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:

Starting Materials: 5-methylpyridazine and acetic anhydride or acetyl chloride.

Reaction Conditions: The reaction is conducted at room temperature or slightly elevated temperatures (up to 50°C) in an inert atmosphere.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-methylpyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: 5-methylpyridazin-3-ylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(5-methylpyridazin-3-yl)acetamide is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry and material science, and provides a comprehensive overview of relevant studies and findings.

Structure and Composition

This compound has the following molecular formula: . Its structure features a pyridazine ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have indicated that this compound may exhibit significant anticancer properties. It functions as a selective inhibitor of certain signaling pathways involved in tumor growth. For instance, compounds related to this structure have been investigated for their ability to inhibit the Wnt signaling pathway, which is often dysregulated in cancers such as colorectal cancer .

Antimicrobial Properties

Research has also suggested that derivatives of this compound possess antimicrobial activity. These compounds are being explored for their effectiveness against various bacterial strains, potentially leading to new treatments for infections resistant to conventional antibiotics.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Studies have shown that it can cross the blood-brain barrier and may be beneficial in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Synthesis of Functional Materials

The compound serves as a building block for synthesizing more complex molecules with tailored properties. Its unique structure allows it to be integrated into polymers and nanomaterials, enhancing their functionality for applications such as drug delivery systems and biosensors.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives. These materials could have applications in various industries, including automotive and aerospace, where durability and resistance to environmental factors are critical.

Case Study 1: Anticancer Research

A study published in 2021 evaluated the efficacy of this compound derivatives on colorectal cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In a 2022 study, researchers tested several derivatives of this compound against multidrug-resistant bacterial strains. The findings demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of N-(5-methylpyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-methylpyridazin-3-yl)acetamide: Similar structure but with a different substitution pattern.

N-(5-ethylpyridazin-3-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.

N-(5-methylpyridazin-4-yl)acetamide: Similar structure but with the acetamide group attached to a different position on the pyridazine ring.

Uniqueness

N-(5-methylpyridazin-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position of the pyridazine ring can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Actividad Biológica

N-(5-methylpyridazin-3-yl)acetamide is an emerging compound in medicinal chemistry, recognized for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring, which contributes to its unique chemical reactivity and biological activity. The compound's synthesis typically involves the reaction of 5-methylpyridazine with acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine or triethylamine to facilitate the reaction .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation, such as the MAPK pathway. This modulation can lead to decreased expression of pro-inflammatory cytokines .

- Antitumor Properties : The compound has shown promise as an antitumor agent, with studies suggesting it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, revealing effective concentrations that warrant further investigation for therapeutic use .

- Anti-inflammatory Mechanism : In vitro experiments on human monocytes showed that treatment with this compound resulted in a marked reduction in IL-6 and TNF-alpha levels upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions such as rheumatoid arthritis .

- Antitumor Activity : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner, particularly in breast and lung cancer cells. Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment .

Propiedades

IUPAC Name |

N-(5-methylpyridazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVHAQRJWOWXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857086 | |

| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-52-4 | |

| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.